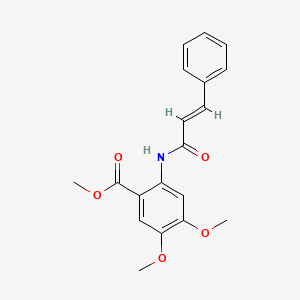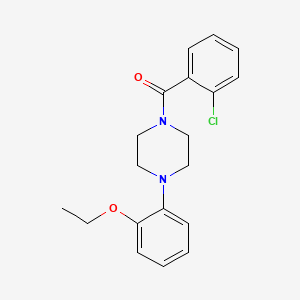![molecular formula C14H6BrNO3 B5820526 3-bromo-5-hydroxy-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5820526.png)
3-bromo-5-hydroxy-6H-anthra[1,9-cd]isoxazol-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-5-hydroxy-6H-anthra[1,9-cd]isoxazol-6-one is a synthetic compound that has gained attention in scientific research due to its potential biological activities. This compound belongs to the family of anthraquinone derivatives and has a unique structure that makes it a promising candidate for various applications.
Mecanismo De Acción
The mechanism of action of 3-bromo-5-hydroxy-6H-anthra[1,9-cd]isoxazol-6-one is not fully understood. However, studies have suggested that it induces apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the growth of fungi and bacteria by disrupting their cell membranes. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects
Studies have shown that 3-bromo-5-hydroxy-6H-anthra[1,9-cd]isoxazol-6-one can induce DNA damage and oxidative stress in cancer cells. It has also been found to inhibit the growth of fungi and bacteria by disrupting their cell membranes. However, the biochemical and physiological effects of this compound on normal cells and tissues are not fully understood. Further research is needed to investigate the potential toxicity of this compound and its effects on normal cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-bromo-5-hydroxy-6H-anthra[1,9-cd]isoxazol-6-one in lab experiments include its unique structure, potential biological activities, and reproducible synthesis method. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
For 3-bromo-5-hydroxy-6H-anthra[1,9-cd]isoxazol-6-one include investigating its potential as a therapeutic agent for various diseases, such as cancer, fungal infections, and bacterial infections. Further research is also needed to fully elucidate the mechanism of action of this compound and its potential side effects. Additionally, studies could explore the potential use of this compound in combination with other therapeutic agents to enhance its efficacy. Overall, 3-bromo-5-hydroxy-6H-anthra[1,9-cd]isoxazol-6-one has great potential for various applications in scientific research.
Métodos De Síntesis
The synthesis of 3-bromo-5-hydroxy-6H-anthra[1,9-cd]isoxazol-6-one involves the reaction of 3-bromo-5-nitroanthranilic acid with hydroxylamine hydrochloride in the presence of sodium acetate. The resulting compound is then reduced with iron powder and acetic acid to yield 3-bromo-5-hydroxy-6H-anthra[1,9-cd]isoxazol-6-one. This synthesis method has been reported in several research articles and has been found to be efficient and reproducible.
Aplicaciones Científicas De Investigación
3-bromo-5-hydroxy-6H-anthra[1,9-cd]isoxazol-6-one has been investigated for its potential biological activities such as anticancer, antifungal, and antibacterial properties. Studies have shown that this compound exhibits cytotoxicity against various cancer cell lines, including breast, prostate, and lung cancer cells. Furthermore, it has been found to have antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus and Escherichia coli. These findings suggest that 3-bromo-5-hydroxy-6H-anthra[1,9-cd]isoxazol-6-one has potential as a therapeutic agent for various diseases.
Propiedades
IUPAC Name |
12-bromo-10-hydroxy-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6BrNO3/c15-8-5-9(17)10-11-12(8)16-19-14(11)7-4-2-1-3-6(7)13(10)18/h1-5,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUPUSOINSMHJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=C(C=C(C4=NO3)Br)O)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N'-[1,3-dimethyl-3-(5-methyl-2-furyl)butylidene]-2-(1H-indol-3-yl)acetohydrazide](/img/structure/B5820488.png)


![2-{4-allyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5820502.png)
![7-[(2,4-difluorobenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5820506.png)
![1-[4-(4-ethyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-propanone](/img/structure/B5820512.png)
![N-cyclohexyl-3-[(4-ethylphenoxy)methyl]benzamide](/img/structure/B5820518.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B5820528.png)